Lignoceroyl-CoA
Description
Properties
CAS No. |
24305-30-4 |
|---|---|
Molecular Formula |
C45H82N7O17P3S |
Molecular Weight |
1118.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate |
InChI |
InChI=1S/C45H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/t34-,38-,39-,40+,44-/m1/s1 |
InChI Key |
MOYMQYZWIUKGGY-JBKAVQFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Other CAS No. |
24305-30-4 |
Synonyms |
coenzyme A, lignoceroyl- lignoceroyl-CoA lignoceroyl-coenzyme A |
Origin of Product |
United States |
Biochemical Properties
Tetracosanoyl-CoA is a complex molecule with specific chemical and physical properties that are integral to its biological function. It is classified as a very long-chain fatty acyl-CoA and a saturated fatty acyl-CoA. nih.gov
| Property | Value | Source |
| Molecular Formula | C45H82N7O17P3S | nih.gov |
| Average Molecular Weight | 1118.156 g/mol | ymdb.ca |
| Monoisotopic Molecular Weight | 1117.470074459 Da | ymdb.ca |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate | nih.gov |
| Synonyms | Lignoceroyl-CoA, Lignoceroyl-Coenzyme A, C24:0-CoA | ymdb.canih.gov |
| CAS Number | 24305-30-4 | ymdb.ca |
Metabolic Pathways Involving Tetracosanoyl Coa
Catabolic Pathways: Peroxisomal Beta-Oxidation of Very Long-Chain Fatty Acids
Unlike shorter fatty acids that are oxidized in the mitochondria, very long-chain fatty acids like tetracosanoic acid undergo their initial chain-shortening cycles within peroxisomes. wikipedia.orgmdpi.com This is because the enzymes in mitochondria are not efficient at handling these particularly long molecules. physiology.org Peroxisomal β-oxidation is a multi-step process that systematically shortens the fatty acyl-CoA chain, in this case, Tetracosanoyl-CoA. wikipedia.orgreactome.org
Initiation of Peroxisomal Beta-Oxidation by Acyl-CoA Oxidases (e.g., ACOX1)
The first and rate-limiting step of peroxisomal β-oxidation is catalyzed by Acyl-CoA oxidase 1 (ACOX1). uniprot.orgrupahealth.comnih.gov This enzyme introduces a double bond between the alpha and beta carbons of Tetracosanoyl-CoA, converting it to (2E)-tetracosenoyl-CoA. uniprot.org This reaction uses molecular oxygen (O2) and produces hydrogen peroxide (H2O2) as a byproduct. uniprot.orgrupahealth.com ACOX1 is essential for the breakdown of straight-chain saturated and unsaturated very-long-chain fatty acids. uniprot.orgmedlineplus.gov Mutations in the ACOX1 gene can lead to an accumulation of VLCFAs, causing conditions like peroxisomal acyl-CoA oxidase deficiency. medlineplus.gov
Sequential Enzymatic Steps in Tetracosanoyl-CoA Degradation
Following the initial oxidation step, the degradation of the resulting (2E)-tetracosenoyl-CoA proceeds through a series of reactions catalyzed by multifunctional proteins and thiolases.
The subsequent hydration and dehydrogenation steps are carried out by multifunctional enzymes. In humans, two key multifunctional proteins are 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4), also known as D-bifunctional protein, and enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenase (EHHADH), also known as L-bifunctional protein. nih.govuniprot.org These enzymes possess both hydratase and dehydrogenase activities. uniprot.orggenecards.org HSD17B4 and EHHADH can both act on the enoyl-CoA intermediate, though they have different stereospecificities. uniprot.org They hydrate (B1144303) the double bond to form 3-hydroxyacyl-CoA and then oxidize the hydroxyl group to form 3-ketoacyl-CoA. uniprot.orggenecards.org While both can participate in the oxidation of VLCFAs, they have overlapping but also distinct functions in the metabolism of different fatty acid species. nih.gov
The final step in each cycle of peroxisomal β-oxidation is the thiolytic cleavage of the 3-ketoacyl-CoA. This reaction is catalyzed by peroxisomal thiolases, which include 3-ketoacyl-CoA thiolase 1 (ACAA1) and sterol carrier protein X (SCPx). frontiersin.org This cleavage results in the formation of a shortened acyl-CoA (in the first cycle, docosanoyl-CoA) and a molecule of acetyl-CoA. ontosight.ai Both ACAA1 and SCPx are involved in the oxidation of VLCFAs, and studies have shown they have overlapping functions. nih.govfrontiersin.org
Multifunctional Proteins (e.g., HSD17B4, EHHADH)
Production of Shorter Chain Acyl-CoAs and Acetyl-CoA from Tetracosanoyl-CoA
Each cycle of peroxisomal β-oxidation shortens the Tetracosanoyl-CoA chain by two carbons, producing one molecule of acetyl-CoA. wikipedia.org This process is repeated until the fatty acyl-CoA is chain-shortened to a medium-chain acyl-CoA, such as octanoyl-CoA. wikipedia.orgreactome.org The resulting shorter-chain acyl-CoAs and acetyl-CoA molecules are then transported out of the peroxisome for further metabolism. frontiersin.org
Inter-organellar Cross-talk in Very Long-Chain Fatty Acid Catabolism
The catabolism of VLCFAs is a prime example of the metabolic cooperation between peroxisomes and mitochondria. nih.gov Peroxisomes are responsible for the initial breakdown of VLCFAs because mitochondria cannot directly metabolize them. physiology.org The medium-chain acyl-CoAs and acetyl-CoA produced during peroxisomal β-oxidation are then transported to the mitochondria. frontiersin.orgresearchgate.net This transport can occur via the carnitine shuttle system. frontiersin.org Once inside the mitochondria, these shorter-chain fatty acids can be completely oxidized to carbon dioxide and water through the mitochondrial β-oxidation pathway and the citric acid cycle, generating a significant amount of ATP. frontiersin.orgsmpdb.ca This inter-organellar communication is essential for the complete breakdown of VLCFAs and for harnessing the energy stored within them. nih.gov
Anabolic Pathways: Integration into Complex Lipid Synthesis
Tetracosanoyl-CoA, a 24-carbon saturated very-long-chain fatty acyl-CoA, serves as a crucial building block in the synthesis of various complex lipids essential for cellular structure and function. Its integration into anabolic pathways is a highly regulated process occurring primarily in the endoplasmic reticulum. These pathways lead to the formation of structurally diverse lipids, including sphingolipids, other very-long-chain fatty acids (VLCFAs), glycerolipids, and phospholipids (B1166683).
Sphingolipid Biosynthesis and Tetracosanoyl-CoA Utilization
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are integral components of cell membranes and are involved in signal transduction. The synthesis of the ceramide backbone of sphingolipids directly utilizes very-long-chain fatty acyl-CoAs, including tetracosanoyl-CoA.
The key reaction involves the N-acylation of a sphingoid base, such as sphinganine (B43673) or phytosphingosine, catalyzed by a family of enzymes known as ceramide synthases (CerS). plos.orgresearchgate.net These enzymes exhibit specificity for acyl-CoAs of different chain lengths. Tetracosanoyl-CoA is a substrate for certain ceramide synthase isoforms, leading to the formation of N-tetracosanoylsphinganine or other C24-ceramides. plos.orgresearchgate.net For instance, some human ceramide synthase homologues show a preference for C24:0-CoA. plos.org This reaction is fundamental as ceramides (B1148491) are the central hub in sphingolipid metabolism, serving as precursors for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. oup.comresearchgate.net The incorporation of the C24 acyl chain from tetracosanoyl-CoA is critical for the function of sphingolipids in specific tissues, such as in the maintenance of the myelin sheath in the nervous system and the formation of the skin's water barrier. oup.combiomolther.org
Tetracosanoyl-CoA + Sphinganine → N-Tetracosanoylsphinganine + CoA + H+ plos.orgresearchgate.net
Table 1: Key Enzymes in Tetracosanoyl-CoA-dependent Sphingolipid Biosynthesis
| Enzyme Family | Specific Enzyme Examples | Substrates | Product | Cellular Location |
| Ceramide Synthase (CerS) | CerS2, CerS4 (in some species) | Tetracosanoyl-CoA, Sphinganine | N-Tetracosanoylsphinganine (C24-Ceramide) | Endoplasmic Reticulum |
Elongation of Very Long-Chain Fatty Acids (ELOVL enzymes) and Tetracosanoyl-CoA Derivatives
Tetracosanoyl-CoA itself is a product of the fatty acid elongation system, but it can also serve as a substrate for further elongation to produce even longer fatty acids (ULCFAs, >C26). This elongation process is carried out by a family of endoplasmic reticulum-bound enzymes known as the Elongation of Very Long-chain fatty acids (ELOVL) enzymes. oup.comresearchgate.net
The elongation cycle is a four-step process that adds a two-carbon unit from malonyl-CoA to the acyl-CoA substrate. oup.comaocs.org The first and rate-limiting step is the condensation reaction catalyzed by an ELOVL enzyme. researchgate.net
The reaction involving tetracosanoyl-CoA as a substrate is:
Tetracosanoyl-CoA + Malonyl-CoA → 3-Oxohexacosanoyl-CoA + CO2 + CoA oup.comnih.gov
This initial condensation is followed by three sequential reactions: a reduction, a dehydration, and a second reduction, to yield hexacosanoyl-CoA (C26:0-CoA), an acyl-CoA that is two carbons longer. aocs.org Different ELOVL isoforms exhibit distinct substrate specificities. For instance, ELOVL1 and ELOVL4 have been shown to catalyze the elongation of tetracosanoyl-CoA. oup.comnih.gov The production of these longer-chain fatty acids is crucial for the synthesis of specific sphingolipids and other complex lipids required for specialized cellular functions. hmdb.ca
Table 2: ELOVL Enzymes Utilizing Tetracosanoyl-CoA
| Enzyme | Substrates | Product of Condensation Step | Subsequent Product (after full cycle) | Cellular Location |
| ELOVL1 | Tetracosanoyl-CoA, Malonyl-CoA | 3-Oxohexacosanoyl-CoA | Hexacosanoyl-CoA | Endoplasmic Reticulum |
| ELOVL4 | Tetracosanoyl-CoA, Malonyl-CoA | 3-Oxohexacosanoyl-CoA | Hexacosanoyl-CoA | Endoplasmic Reticulum |
Incorporation into Other Lipid Classes (e.g., Glycerolipids, Phospholipids)
Very-long-chain fatty acids (VLCFAs), including tetracosanoic acid derived from tetracosanoyl-CoA, are found as constituents of glycerolipids and phospholipids, which are the main components of cellular membranes. oup.comnih.gov The synthesis of these lipids, known as the Kennedy pathway, occurs in the endoplasmic reticulum and involves the sequential acylation of a glycerol-3-phosphate backbone. aocs.orgnih.gov
The initial step is the acylation of glycerol-3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT). The resulting lysophosphatidic acid is then acylated at the sn-2 position by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT), to form phosphatidic acid. aocs.orgnih.gov Phosphatidic acid is a key intermediate that can be converted to diacylglycerol for triacylglycerol synthesis or to various phospholipids. aocs.org
While many acyltransferases show a preference for more common long-chain fatty acids like palmitoyl-CoA (C16:0) or oleoyl-CoA (C18:1), evidence suggests that VLCFA-CoAs can also be utilized. nih.gov For example, a mutated form of E. coli LPAAT has been shown to have an increased substrate specificity for lignoceroyl-CoA (C24:0-CoA), demonstrating that tetracosanoyl-CoA can be directly incorporated into the sn-2 position of the glycerol (B35011) backbone. imrpress.com The pool of VLCFA-CoAs, including tetracosanoyl-CoA, synthesized in the endoplasmic reticulum is available for these acyltransferases, leading to the formation of glycerolipids and phospholipids containing very-long-chain fatty acyl chains. nih.gov The presence of VLCFAs in these lipids can significantly influence the biophysical properties of membranes, such as thickness and fluidity. academie-sciences.fr
Table 3: Potential Incorporation of Tetracosanoyl-CoA into Glycerolipid and Phospholipid Synthesis
| Enzyme Family | General Reaction | Relevance to Tetracosanoyl-CoA | Product |
| Glycerol-3-phosphate acyltransferase (GPAT) | Acyl-CoA + sn-Glycerol-3-phosphate → 1-Acyl-sn-glycerol-3-phosphate + CoA | Tetracosanoyl-CoA is part of the acyl-CoA pool available for this reaction. | 1-Tetracosanoyl-sn-glycerol-3-phosphate |
| 1-Acylglycerol-3-phosphate acyltransferase (AGPAT/LPAAT) | Acyl-CoA + 1-Acyl-sn-glycerol-3-phosphate → 1,2-Diacyl-sn-glycerol-3-phosphate + CoA | Specific isoforms may utilize Tetracosanoyl-CoA as a substrate. imrpress.com | Phosphatidic acid containing a C24 acyl chain |
| Diacylglycerol acyltransferase (DGAT) | Acyl-CoA + 1,2-Diacylglycerol → Triacylglycerol + CoA | Tetracosanoyl-CoA can be incorporated into triacylglycerols. smpdb.ca | Triacylglycerol containing a C24 acyl chain |
Enzymology and Regulatory Mechanisms of Tetracosanoyl Coa Metabolism
Structure-Function Relationships of Tetracosanoyl-CoA Interacting Enzymes
The interaction of tetracosanoyl-CoA with various enzymes is defined by the specific structural features of these proteins, which confer substrate specificity and catalytic function.
The activation of tetracosanoic acid to tetracosanoyl-CoA is a critical first step for its subsequent metabolism. This reaction is catalyzed by a group of enzymes known as very long-chain acyl-CoA synthetases (VLC-ACS), which are part of the broader acyl-CoA synthetase (ACS) family. Many of these enzymes are members of the Solute Carrier family 27 (SLC27), also known as fatty acid transport proteins (FATPs). These proteins are bifunctional, acting as both fatty acid transporters and acyl-CoA ligases. berkeley.edu
Members like SLC27A2 (FATP2) and SLC27A4 (FATP4) are particularly relevant to tetracosanoyl-CoA metabolism. They catalyze the ATP-dependent formation of fatty acyl-CoA from very-long-chain fatty acids (VLCFA), including tetracosanoate. hmdb.ca This enzymatic activity effectively "traps" the fatty acid inside the cell, preventing its efflux and facilitating its entry into metabolic pathways. researchgate.net SLC27A2 is expressed in the liver and kidneys and is localized to the endoplasmic reticulum and peroxisomes. genecards.org SLC27A4 is crucial for the formation of the epidermal barrier and is expressed in tissues like the brain, intestine, and skin. hmdb.cagenecards.org The dual function of these proteins links the transport of VLCFAs across cellular membranes with their immediate activation, thereby channeling them towards specific metabolic fates. berkeley.edu
Table 1: SLC27A Family Members Interacting with Tetracosanoate
| Protein | Gene | Function | Subcellular Localization |
|---|---|---|---|
| FATP2 | SLC27A2 | Acyl-CoA ligase for LCFAs and VLCFAs; Fatty acid uptake. genecards.orgresearchgate.net | Endoplasmic Reticulum, Peroxisome. researchgate.net |
Note: LCFA = Long-chain fatty acid; VLCFA = Very-long-chain fatty acid.
Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial enzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation. hmdb.ca They introduce a trans double bond between the α- and β-carbons of the acyl-CoA thioester. The ACAD family comprises several members with varying substrate specificities for short-, medium-, long-, and very-long-chain fatty acyl-CoAs.
Within this family, Acyl-CoA Dehydrogenase Family Member 11 (ACAD11) has been identified as having activity towards very-long-chain acyl-CoAs, including tetracosanoyl-CoA. It catalyzes the desaturation of tetracosanoyl-CoA to produce (2E)-tetracosenoyl-CoA, a key step in its degradation via the β-oxidation pathway. While ACAD11 exhibits maximal activity towards C22-CoA, its ability to process C24-CoA is critical for the metabolism of these specific fatty acids. hmdb.ca
Coenzyme A (CoA) transferases are enzymes that catalyze the reversible transfer of a CoA moiety from a CoA thioester to a free carboxylic acid. uniprot.org These enzymes are crucial in various metabolic pathways. One such enzyme that interacts with tetracosanoyl-CoA is Acyl-coenzyme A amino acid N-acyltransferase 1 (Acnat1). Research in mice has shown that Acnat1 is an acyltransferase that efficiently conjugates very-long-chain fatty acids, including tetracosanoate, to the amino acid taurine. uniprot.org This reaction forms N-tetracosanoyl-taurine and releases free Coenzyme A, demonstrating a direct transferase activity involving tetracosanoyl-CoA as the acyl donor. uniprot.org
Acyl-CoA Dehydrogenases (ACADs) and their Substrate Specificity for Tetracosanoyl-CoA
Allosteric Regulation of Enzymes in Tetracosanoyl-CoA Metabolic Pathways
The activity of enzymes in metabolic pathways is often rapidly modulated by the binding of effector molecules to allosteric sites. Long-chain acyl-CoAs (LCACoAs) are known to be important allosteric regulators. They act as feedback inhibitors of acetyl-CoA carboxylase (ACC), the enzyme responsible for producing malonyl-CoA. This inhibition reduces malonyl-CoA levels, which in turn relieves the inhibition on carnitine palmitoyl-transferase 1 (CPT1), thereby promoting the transport of fatty acyl-CoAs into the mitochondria for β-oxidation. While studies often focus on general LCACoAs, as a very-long-chain acyl-CoA, tetracosanoyl-CoA is part of the acyl-CoA pool that contributes to this regulatory mechanism. aocs.org
Transcriptional and Post-Translational Control of Tetracosanoyl-CoA Metabolizing Enzymes
Long-term regulation of tetracosanoyl-CoA metabolism is achieved through the control of enzyme expression at the transcriptional and post-translational levels.
The expression of genes encoding for SLC27A family members is tissue-specific and responsive to various stimuli. For instance, the expression of SLC27A2 and SLC27A4 has been found to be significantly upregulated in certain types of cancer tissue. researchgate.net In agricultural studies, the expression of SLC27A1, SLC27A2, and SLC27A4 in the porcine endometrium is influenced by reproductive status and can be modulated by different fatty acids, such as arachidonic acid increasing SLC27A4 abundance. mdpi.com Furthermore, the tumor suppressor protein p53 has been identified as a transcriptional regulator of Acad11, suggesting a link between fatty acid oxidation and cellular stress responses. nih.gov
Post-translational modifications (PTMs) provide another layer of regulation. lumenlearning.comkhanacademy.org While specific PTMs for all tetracosanoyl-CoA metabolizing enzymes are not fully elucidated, regulation of homologous proteins suggests likely mechanisms. For example, insulin (B600854) can induce the translocation of FATP1 to the plasma membrane, a process likely involving post-translational modification. berkeley.edu In yeast, homologs of the SLC27A family are regulated by proteases, indicating control via protein turnover. yeastgenome.org The potential for PTMs to alter the function of these enzymes is recognized, though specific modifications on proteins like FATP2 have not been explicitly validated.
Regulation of Subcellular Acyl-CoA Pools
The subcellular localization of the enzymes that synthesize and metabolize tetracosanoyl-CoA is a key regulatory strategy. The presence of SLC27A/FATP isoforms in distinct organelles, such as the endoplasmic reticulum and peroxisomes, helps to create localized pools of tetracosanoyl-CoA. researchgate.net This compartmentalization, or "channeling," ensures that the activated fatty acid is directed toward a specific metabolic fate, such as incorporation into complex lipids in the ER or degradation via β-oxidation in peroxisomes, preventing its unregulated diffusion and potential toxicity. researchgate.net The inability to properly metabolize these pools, for instance through a defective dehydratase in the elongation cycle, can lead to significant perturbations in lipid homeostasis. pnas.org
Intracellular Distribution and Compartmentalization (e.g., Peroxisomes, Endoplasmic Reticulum)
The metabolism of tetracosanoyl-CoA and other very long-chain fatty acids (VLCFAs) is spatially segregated within different cellular organelles, primarily the peroxisomes and the endoplasmic reticulum (ER). nih.govwikipedia.org
The biosynthesis of VLCFAs, including the elongation of fatty acid chains to form tetracosanoic acid, occurs in the endoplasmic reticulum. wikipedia.org Following its synthesis, tetracosanoic acid is activated to tetracosanoyl-CoA. This activation is also thought to primarily occur in the ER.
The primary site for the degradation of tetracosanoyl-CoA is the peroxisome. wikipedia.orgfrontiersin.org Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs like tetracosanoyl-CoA are too long to be processed by mitochondrial enzymes. wikipedia.orgfrontiersin.org In the peroxisome, tetracosanoyl-CoA undergoes β-oxidation, a process that shortens the fatty acid chain. frontiersin.orgnih.gov The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation. nih.gov
Therefore, the intracellular distribution of tetracosanoyl-CoA is tightly linked to its metabolic fate, with synthesis occurring in the ER and degradation taking place in the peroxisomes. The Human Metabolome Database lists its cellular locations as the membrane, extracellular space, cytoplasm, and peroxisomes. nih.gov
Membrane Transporters Facilitating Tetracosanoic Acid and Tetracosanoyl-CoA Movement
The movement of tetracosanoic acid and its activated form, tetracosanoyl-CoA, across cellular and organellar membranes is a facilitated process mediated by specific transporter proteins.
Plasma Membrane Transport: The uptake of extracellular long-chain and very long-chain fatty acids into the cell is facilitated by a family of proteins known as Fatty Acid Transport Proteins (FATPs), which are part of the Solute Carrier family 27 (SLC27). wikipedia.orgnih.govpnas.org Several members of the FATP family have been shown to have very long-chain acyl-CoA synthetase (VLACS) activity, meaning they can both transport the fatty acid and activate it to its CoA ester. nih.govuniprot.orguniprot.org This dual function is thought to trap the fatty acid inside the cell and drive its further metabolism. nih.gov Specifically, FATP2 (also known as SLC27A2) and FATP4 (SLC27A4) have been implicated in the transport and activation of very long-chain fatty acids. nih.govuniprot.org
Peroxisomal Transport: The transport of tetracosanoyl-CoA into the peroxisome for β-oxidation is a critical step. This process is primarily mediated by ATP-binding cassette (ABC) transporters located on the peroxisomal membrane. frontiersin.org The key transporter responsible for importing VLCFA-CoAs into the peroxisome is ABCD1 (also known as ALDP). nih.govfrontiersin.orgmdpi.com Mutations in the ABCD1 gene lead to the accumulation of VLCFAs, which is the hallmark of the neurodegenerative disease X-linked adrenoleukodystrophy. wikipedia.org ABCD2 and ABCD3 are other peroxisomal ABC transporters that may also play a role in transporting VLCFAs and other acyl-CoAs into the peroxisome. frontiersin.orgnih.gov
Interplay Between Different Organelles in Very Long-Chain Fatty Acid Handling
The metabolism of very long-chain fatty acids like tetracosanoic acid requires a coordinated effort between multiple organelles, most notably the endoplasmic reticulum, peroxisomes, and mitochondria. nih.govfrontiersin.org
The journey begins in the endoplasmic reticulum , where fatty acid elongation to produce VLCFAs takes place. wikipedia.org Once synthesized, these VLCFAs are activated to their CoA esters.
A crucial aspect of VLCFA metabolism is the physical interaction and communication between the ER and peroxisomes . nih.gov These organelles form membrane contact sites that are thought to facilitate the efficient transfer of lipids, including VLCFAs, from their site of synthesis in the ER to their site of degradation in the peroxisome. nih.govjst.go.jp Proteins like ACBD4 and ACBD5 on the peroxisomal membrane and VAPB on the ER membrane are involved in tethering these two organelles together, potentially forming a channel for lipid exchange. nih.gov
Once inside the peroxisomes , tetracosanoyl-CoA undergoes several cycles of β-oxidation, which shortens the carbon chain. frontiersin.org The resulting medium- and short-chain fatty acyl-CoAs are then transported to the mitochondria for complete oxidation to carbon dioxide and water, a process that generates a significant amount of ATP. nih.gov This metabolic cooperation highlights the interconnectedness of these organelles in maintaining cellular energy and lipid homeostasis. nih.gov
Furthermore, lipid droplets are also involved in this interplay. They can store fatty acids and are known to form contact sites with both peroxisomes and mitochondria, suggesting a role in buffering and channeling fatty acids for β-oxidation. frontiersin.orgmdpi.com
Role in Disease
Alterations in the metabolism of Tetracosanoyl-CoA are associated with several metabolic disorders. pathbank.org The accumulation of very long-chain fatty acids, including tetracosanoic acid and its CoA ester, is a hallmark of certain peroxisomal disorders. ebi.ac.uk For example, defects in the peroxisomal beta-oxidation pathway, such as a deficiency in acyl-CoA oxidase, can lead to the accumulation of Tetracosanoyl-CoA. genecards.org This accumulation is a key pathological feature in diseases like pseudoneonatal adrenoleukodystrophy. genecards.org Furthermore, impaired activity of the peroxisomal very long-chain acyl-CoA ligase, which is responsible for activating tetracosanoic acid, is implicated in childhood adrenoleukodystrophy and adrenomyeloneuropathy. ebi.ac.uk
Biological Significance and Mechanistic Roles of Tetracosanoyl Coa
Contribution to Cellular Very Long-Chain Fatty Acid Homeostasis
The maintenance of stable intracellular concentrations of very long-chain fatty acids, or homeostasis, is critical for normal cellular function, and Tetracosanoyl-CoA is central to this regulation. Cellular homeostasis of VLCFAs is a dynamic balance between their synthesis, incorporation into complex lipids, and degradation. molbiolcell.orgbiomolther.org
Tetracosanoyl-CoA is synthesized in the endoplasmic reticulum through the fatty acid elongation cycle, a process that adds two-carbon units to a pre-existing fatty acyl-CoA chain. nih.govresearchgate.net Once formed, it serves as a critical substrate for two primary pathways: anabolic incorporation into complex lipids or catabolic degradation.
In anabolic pathways, Tetracosanoyl-CoA is a key precursor for the synthesis of C24 sphingolipids, such as ceramides (B1148491) and sphingomyelin (B164518). nih.govbiomolther.org The enzyme ceramide synthase 2 (CERS2) is primarily responsible for utilizing Tetracosanoyl-CoA to produce C24-ceramides. nih.gov These lipids are integral components of cellular membranes, influencing their physical properties. biomolther.org
In the catabolic pathway, Tetracosanoyl-CoA is transported into peroxisomes for degradation via beta-oxidation. reactome.org This process shortens the fatty acid chain, producing acetyl-CoA, which can be used for energy, and a shorter acyl-CoA that can be further metabolized in either the peroxisomes or mitochondria. reactome.org The failure to properly metabolize Tetracosanoyl-CoA, either through deficient incorporation into lipids or impaired peroxisomal breakdown, leads to an imbalance in VLCFA homeostasis and can result in cellular stress. molbiolcell.org
| Process | Key Enzymes/Proteins | Substrate(s) | Product(s) | Cellular Location |
|---|---|---|---|---|
| Activation | Very Long-Chain Acyl-CoA Synthetase (VLC-ACS), e.g., SLC27A family | Tetracosanoic acid, Coenzyme A, ATP | Tetracosanoyl-CoA, AMP, Diphosphate | Endoplasmic Reticulum, Peroxisome |
| Elongation | Fatty Acid Elongase (ELOVL) | C22-Acyl-CoA, Malonyl-CoA | Tetracosanoyl-CoA | Endoplasmic Reticulum |
| Sphingolipid Synthesis | Ceramide Synthase 2 (CERS2) | Tetracosanoyl-CoA, Sphingoid base | C24-Ceramide | Endoplasmic Reticulum |
| Peroxisomal Beta-Oxidation | Acyl-CoA Oxidase 1 (ACOX1), 17β-Hydroxysteroid dehydrogenase type 4 (HSD17B4) | Tetracosanoyl-CoA | Docosanoyl-CoA, Acetyl-CoA | Peroxisome |
Role as a Ligand for Nuclear Receptors (e.g., PPARα) and Gene Expression Modulation
Beyond its metabolic roles, Tetracosanoyl-CoA functions as a signaling molecule by acting as a natural ligand for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govoncotarget.com PPARs are transcription factors that regulate the expression of a vast array of genes involved in lipid metabolism and energy homeostasis. nih.govnih.gov
The mechanism of action involves the binding of a ligand, such as a fatty acyl-CoA, to the ligand-binding domain of PPARα. nih.gov This induces a conformational change in the receptor, causing it to form a heterodimer with the retinoid X receptor (RXR). oncotarget.comnih.gov This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. nih.gov This binding event triggers the recruitment of coactivator proteins and the dismissal of corepressor proteins, ultimately leading to an increase in the transcription of these genes. nih.govcnrs.fr
By activating PPARα, Tetracosanoyl-CoA can modulate the expression of genes that encode proteins involved in fatty acid transport, uptake, and catabolism. nih.govoncotarget.com For instance, PPARα activation upregulates genes for fatty acid transporters like CD36 and enzymes essential for beta-oxidation, such as Acyl-CoA Oxidase (ACOX). nih.govoncotarget.com This creates a sophisticated feedback mechanism where an abundance of Tetracosanoyl-CoA promotes the expression of the very machinery needed for its own degradation, thereby playing a direct role in maintaining lipid balance through gene expression modulation. nih.govwikipedia.org
| Gene | Protein Product | Function | Effect of PPARα Activation |
|---|---|---|---|
| ACOX1 | Acyl-CoA Oxidase 1 | Catalyzes the first step of peroxisomal beta-oxidation. reactome.orgoncotarget.com | Upregulation |
| CPT1A | Carnitine Palmitoyltransferase 1A | Mediates the transport of long-chain fatty acids into mitochondria for oxidation. oncotarget.com | Upregulation |
| SLC27A1 (FATP1) | Solute Carrier Family 27 Member 1 | Facilitates the transport of long-chain and very-long-chain fatty acids across the plasma membrane. nih.gov | Upregulation |
| CD36 | CD36 (Fatty Acid Translocase) | A scavenger receptor that facilitates fatty acid uptake. nih.gov | Upregulation |
| CYP4A11 | Cytochrome P450 4A11 | Involved in the ω-hydroxylation of fatty acids. nih.gov | Upregulation |
Mechanistic Implications in Cellular Processes Affected by Very Long-Chain Fatty Acid Accumulation
The accumulation of VLCFAs, a hallmark of several genetic disorders such as X-linked adrenoleukodystrophy (X-ALD), has profound and toxic effects on cellular processes. oup.com When the catabolism of Tetracosanoyl-CoA is impaired, its accumulation, along with that of other VLCFAs, can trigger a cascade of detrimental events. oup.com
One major consequence of VLCFA accumulation is the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). molbiolcell.org This cellular stress response is triggered by an overload of lipids or misfolded proteins in the ER. molbiolcell.org Furthermore, the incorporation of excess VLCFAs into cellular membranes alters their biophysical properties. biomolther.org Due to their exceptional length, these fatty acids can affect membrane fluidity, curvature, and the stability of lipid microdomains, potentially disrupting the function of membrane-bound proteins. molbiolcell.orgbiomolther.org
Mechanistically, VLCFA accumulation is strongly linked to mitochondrial dysfunction. oup.com Studies have shown that high levels of VLCFAs can compromise the integrity of the inner mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential and subsequent impairment of ATP synthesis. oup.com This can also lead to an overproduction of reactive oxygen species (ROS), causing oxidative damage. oup.com Additionally, VLCFA overload has been shown to disrupt intracellular calcium (Ca²⁺) homeostasis, a critical signaling network. oup.com The combined effects of mitochondrial damage, ER stress, and altered Ca²⁺ signaling can ultimately lead to programmed cell death, or apoptosis, which is a key pathological feature in diseases characterized by VLCFA accumulation. oup.com
| Cellular Process Affected | Mechanistic Implication | Consequence |
|---|---|---|
| Membrane Structure | Excess incorporation of VLCFAs into phospholipids (B1166683) and sphingolipids. biomolther.org | Altered membrane fluidity, permeability, and lipid microdomain formation. biomolther.org |
| Protein Folding | Lipid imbalance in the endoplasmic reticulum. molbiolcell.org | Induction of ER stress and the Unfolded Protein Response (UPR). molbiolcell.org |
| Energy Metabolism | Damage to the inner mitochondrial membrane by VLCFAs. oup.com | Decreased mitochondrial membrane potential, impaired ATP production, increased ROS. oup.com |
| Ion Homeostasis | Dysfunction of Ca²⁺ channels and pumps due to membrane disruption or other toxic effects. oup.com | Deregulation of intracellular Ca²⁺ signaling. oup.com |
| Cell Survival | Combined effects of mitochondrial dysfunction, ER stress, and oxidative damage. oup.com | Activation of apoptotic pathways and cell death. oup.com |
Significance in Lipid Signaling Pathways
Long-chain fatty acyl-CoAs are increasingly recognized not merely as metabolic intermediates but as active signaling molecules that regulate diverse cellular functions. nih.gov Tetracosanoyl-CoA participates in lipid signaling through several mechanisms.
Its most direct signaling role is the activation of the nuclear receptor PPARα, as detailed previously, which initiates a transcriptional cascade controlling lipid metabolism. nih.gov The intracellular concentration of Tetracosanoyl-CoA is therefore a direct signal of lipid status to the nucleus. The flux and availability of acyl-CoAs for such signaling purposes are regulated by acyl-CoA-binding proteins (ACBPs), which can bind and transport these molecules within the cell. nih.gov
Furthermore, Tetracosanoyl-CoA is a crucial precursor for the synthesis of other signaling lipids. biomolther.org C24-ceramides, derived from Tetracosanoyl-CoA, are not only structural components of membranes but also potent signaling molecules involved in regulating cell differentiation, proliferation, and apoptosis. molbiolcell.orgbiomolther.org The unique biophysical properties imparted by the C24 acyl chain can influence the formation of signaling platforms within membrane microdomains. biomolther.org
VLCFAs and their CoA esters can also serve as precursors for other classes of lipid mediators. nih.gov For example, N-acyl taurines (NATs) are a class of signaling lipids, and N-tetracsanoyl taurine, which could be derived from Tetracsanoyl-CoA, has been shown to be a ligand for PPARα, highlighting a potential pathway where a metabolic intermediate is converted into a distinct signaling molecule. escholarship.org
Advanced Research Methodologies for Tetracosanoyl Coa Analysis
Lipidomics Approaches
Lipidomics, the large-scale study of cellular lipids, provides a powerful lens through which to view the landscape of Tetracosanoyl-CoA and related molecules. frontiersin.org This field utilizes advanced analytical techniques, primarily mass spectrometry, to identify and quantify the vast array of lipid species within a biological sample. frontiersin.org
Shotgun Lipidomics for Qualitative and Quantitative Profiling
Shotgun lipidomics is a high-throughput technique that allows for the direct analysis of lipids from crude biological extracts without prior chromatographic separation. nih.gov This method relies on multidimensional mass spectrometry and computational analysis to identify and quantify numerous lipid molecular species simultaneously. nih.gov By directly infusing a lipid extract into a mass spectrometer, researchers can obtain a comprehensive snapshot of the lipidome, including very long-chain fatty acyl-CoAs like Tetracosanoyl-CoA. cromlab-instruments.es This approach is particularly advantageous for its speed and broad coverage, enabling the analysis of over 20 lipid classes and hundreds of individual lipid species. nih.gov The technique has been successfully applied to various sample types, including tissues and fluids, providing valuable insights into lipid metabolism in health and disease. cromlab-instruments.esnih.gov
A key challenge in analyzing adipose tissue, for instance, is the high abundance of triacylglycerides, which can suppress the signals of less abundant lipid classes. nih.gov Methodologies have been developed to overcome this, ensuring reproducible and quantitative analysis across a wide dynamic range. nih.gov
Targeted Mass Spectrometry for Tetracosanoyl-CoA Species
For more focused investigations, targeted mass spectrometry offers a highly sensitive and specific means of quantifying particular lipid molecules, including Tetracosanoyl-CoA. creative-proteomics.com This approach often utilizes techniques like liquid chromatography-mass spectrometry (LC-MS) to separate lipids before detection, enhancing specificity and reducing ion suppression effects. novelgenetech.com Triple quadrupole mass spectrometers are frequently employed for their high sensitivity and accuracy in quantification. creative-proteomics.com
Targeted methods can achieve absolute quantification by using internal standards, providing precise measurements of Tetracosanoyl-CoA concentrations in various biological matrices. creative-proteomics.com This level of detail is crucial for understanding the subtle metabolic changes associated with diseases linked to very long-chain fatty acid metabolism, such as X-linked adrenoleukodystrophy. creative-proteomics.com
Table 1: Comparison of Shotgun and Targeted Lipidomics for Tetracosanoyl-CoA Analysis
| Feature | Shotgun Lipidomics | Targeted Mass Spectrometry |
| Approach | Global, untargeted profiling of a wide range of lipids. nih.gov | Focused analysis of specific, predefined lipid molecules. creative-proteomics.com |
| Separation | Typically no prior chromatographic separation. nih.gov | Often employs liquid chromatography for separation. novelgenetech.com |
| Quantification | Relative or absolute quantification. cromlab-instruments.es | Primarily absolute quantification using internal standards. creative-proteomics.com |
| Sensitivity | High throughput, but may have lower sensitivity for low-abundance species due to ion suppression. nih.gov | High sensitivity and specificity for target analytes. creative-proteomics.com |
| Application | Broad screening and discovery of lipidome-wide changes. nih.gov | Hypothesis-driven research and validation of specific metabolic pathways. creative-proteomics.com |
Isotope Tracing and Metabolic Flux Analysis of Tetracosanoyl-CoA Pathways
Isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways. nih.govnih.gov By introducing molecules labeled with stable isotopes (e.g., ¹³C) into a biological system, researchers can follow the incorporation of these isotopes into downstream metabolites, including Tetracosanoyl-CoA. isotope.com This allows for the elucidation of metabolic fluxes—the rates of reactions in a metabolic network. nih.gov
Metabolic flux analysis (MFA) combines isotope labeling data with computational models to quantify intracellular metabolic fluxes. mdpi.com This approach provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. nih.gov For instance, by using ¹³C-labeled glucose or fatty acids, scientists can trace the carbon atoms as they are incorporated into the elongating fatty acid chain, ultimately forming Tetracosanoyl-CoA. isotope.comd-nb.info This has been instrumental in understanding the balance of precursor molecules like acetyl-CoA and the efficiency of fatty acid synthesis pathways in various organisms. frontiersin.orgresearchgate.net
Biochemical Assays for Enzyme Activity
Biochemical assays are fundamental for measuring the activity of enzymes involved in Tetracosanoyl-CoA metabolism, such as very long-chain acyl-CoA synthetases (VLC-ACSs) and the fatty acid elongase complex. oup.com These assays are crucial for characterizing enzyme kinetics, substrate specificity, and the effects of inhibitors or activators.
A common method for measuring acyl-CoA synthetase activity is the radiometric assay. nih.gov This technique involves incubating cell lysates or purified enzymes with a radiolabeled fatty acid (such as ¹⁴C-lignoceric acid, the precursor to Tetracosanoyl-CoA), ATP, and coenzyme A. nih.gov The resulting radiolabeled acyl-CoA is then separated from the unreacted fatty acid and quantified by scintillation counting. nih.gov This assay is highly sensitive and can be used with small sample sizes. nih.gov
Fluorometric assays offer a non-radioactive alternative. In these assays, the production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity. These kits are often commercially available and provide a rapid and sensitive method for measuring ACS activity.
Structural Biology Techniques for Enzyme-Tetracosanoyl-CoA Interactions (e.g., X-ray Crystallography, Cryo-EM)
Understanding the three-dimensional structure of enzymes that bind to and process Tetracosanoyl-CoA is essential for deciphering their mechanisms of action. creative-biostructure.com X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the primary techniques used for this purpose. creative-biostructure.com
X-ray crystallography involves crystallizing a protein of interest, in this case, an enzyme like a very long-chain acyl-CoA synthetase, and then bombarding the crystal with X-rays. frontiersin.org The diffraction pattern of the X-rays is used to calculate the electron density and, ultimately, the atomic structure of the protein. frontiersin.org This has provided insights into the active sites of these enzymes and how they accommodate their long-chain substrates. frontiersin.orgresearchgate.net For example, structural studies have revealed that long-chain acyl-CoA ligases possess a spacious hydrophobic pocket for binding long fatty acids. frontiersin.org
Cryo-EM is a powerful technique for determining the structure of large protein complexes or membrane proteins that are difficult to crystallize. nih.gov In cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. nih.gov Thousands of images are then computationally combined to reconstruct a 3D model of the protein. This method has been instrumental in revealing the architecture of membrane-bound enzymes like the ELOVL fatty acid elongases. nih.govbiorxiv.org Recent cryo-EM structures have shown that some of these enzymes form dimers and have a deep pocket where a coenzyme A molecule is bound, providing crucial information about their function in fatty acid metabolism. nih.govnih.gov
Genetic and Molecular Biology Approaches in Model Organisms
Model organisms, such as yeast (Saccharomyces cerevisiae), mice, and the fruit fly Drosophila melanogaster, are invaluable tools for studying the in vivo functions of genes and proteins involved in Tetracosanoyl-CoA metabolism. princeton.edunih.gov Genetic and molecular biology techniques allow researchers to manipulate the genes encoding enzymes like VLC-ACSs and elongases to understand their roles in cellular and organismal physiology. mdpi.com
In yeast, which is a highly tractable genetic system, researchers can easily create gene knockouts or express proteins from other organisms to study their function. frontiersin.org For example, expressing plant-derived long-chain acyl-CoA synthetases in yeast has been used to investigate their substrate specificities and their role in triacylglycerol synthesis. portlandpress.com Genetic manipulations in yeast have also been employed to enhance the production of fatty acids by redirecting metabolic flux towards acetyl-CoA, the precursor for fatty acid synthesis. mdpi.com
In mice, the generation of knockout models for genes involved in very long-chain fatty acid metabolism has been crucial for understanding diseases like X-linked adrenoleukodystrophy. oup.com By deleting the gene for a specific very long-chain acyl-CoA synthetase, researchers can study the resulting biochemical and phenotypic changes, providing insights into the disease's pathology. oup.com These models are also essential for testing potential therapeutic interventions.
Future Directions and Emerging Research Avenues
Elucidation of Novel Enzymatic Players in Tetracosanoyl-CoA Metabolism
The core enzymatic machinery for the synthesis and degradation of tetracosanoyl-CoA, involving elongases (ELOVLs), ceramide synthases (CERS), and peroxisomal transporters (like ABCD1), has been identified. nih.govpnas.orgmdpi.com However, the complete cast of proteins that fine-tune its metabolism remains to be fully characterized. Future research will likely focus on identifying and characterizing new enzymes, transporters, and regulatory proteins that modulate the flux and fate of tetracosanoyl-CoA.
Key research frontiers include:
Identifying ancillary regulatory proteins: Research suggests a coordinated regulation between the elongase ELOVL1, which produces C24-CoA, and the ceramide synthase CERS2, which utilizes it for sphingolipid synthesis. nih.govpnas.org Future studies will aim to uncover the molecular mechanisms of this coordination, potentially identifying scaffold proteins or allosteric regulators that form a functional complex at the endoplasmic reticulum.
Discovering novel modifying enzymes: Beyond elongation and degradation, research may uncover enzymes that chemically modify tetracosanoyl-CoA or its fatty acid counterpart, tetracosanoic acid, leading to novel lipid species with unique functions.
Deorphanizing transporters: The specific transport mechanisms for tetracosanoyl-CoA and other VLCFA-CoAs between organelles like the endoplasmic reticulum, peroxisomes, and mitochondria are not fully understood. Identifying novel transporters will be critical to understanding how distinct subcellular pools of this molecule are maintained and utilized.
Table 1: Potential Areas for Discovery of Novel Enzymatic Players
| Area of Research | Potential Novel Players | Anticipated Significance |
|---|---|---|
| Regulatory Complexes | Scaffold proteins, allosteric modulators | Explaining the efficient channeling of C24-CoA from ELOVL1 to CERS2. nih.govpnas.org |
| Subcellular Transport | Novel membrane transporters in ER, mitochondria, peroxisomes | Clarifying how distinct pools of tetracosanoyl-CoA are managed for different metabolic fates (e.g., sphingolipid synthesis vs. oxidation). mdpi.com |
| Enzymatic Modification | Unknown hydroxylases, desaturases, or other modifying enzymes | Revealing new classes of C24-based lipids with potentially unique signaling or structural roles. |
| Degradation Pathways | Alternative or tissue-specific degradation enzymes | Providing a more complete picture of VLCFA catabolism beyond the canonical peroxisomal pathway. |
Systems Biology Approaches to Map Tetracosanoyl-CoA Metabolic Networks
To appreciate the full impact of tetracosanoyl-CoA, it must be studied within the context of the entire cellular metabolic network. Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for this holistic view. nih.gov By moving beyond single-pathway analysis, researchers can map the complex web of interactions surrounding VLCFA metabolism. i-med.ac.at
Future directions in this area include:
Integrated Multi-Omics Analysis: Combining lipidomics profiles with gene and protein expression data from various tissues or disease states can reveal correlations and causal relationships between tetracosanoyl-CoA levels and broader cellular processes. i-med.ac.at For instance, this approach can help understand how VLCFA accumulation in X-linked adrenoleukodystrophy (X-ALD) leads to neuroinflammation by mapping the downstream effects on signaling networks. nih.gov
Network Reconstruction: Creating detailed, context-specific metabolic network models will allow researchers to visualize how tetracosanoyl-CoA metabolism is integrated with central carbon metabolism, energy homeostasis, and the synthesis of other lipid classes. nih.govi-med.ac.at
Fluxomics: Using stable isotope tracers, fluxomics can quantify the rate of synthesis, degradation, and conversion of tetracosanoyl-CoA through various pathways, providing a dynamic view of its metabolic fate under different physiological conditions.
Table 2: Systems Biology Approaches for Tetracosanoyl-CoA Research
| Approach | Methodology | Potential Application to Tetracosanoyl-CoA |
|---|---|---|
| Lipidomics | Mass spectrometry-based quantification of a wide array of lipid species. | Profiling changes in C24-containing sphingolipids and glycerophospholipids in response to genetic or environmental perturbations. biomolther.org |
| Transcriptomics/Proteomics | RNA-sequencing or mass spectrometry to quantify gene or protein expression. | Identifying the coordinated expression of genes/proteins involved in VLCFA metabolism under different conditions. nih.gov |
| Metabolic Network Modeling | Computational integration of genomic and biochemical data to build network maps. | Predicting how perturbations in one area (e.g., ELOVL1 activity) affect the broader metabolic landscape. i-med.ac.at |
Advanced Imaging Techniques for Subcellular Dynamics of Tetracosanoyl-CoA
Understanding where tetracosanoyl-CoA and its downstream lipid products are located within the cell is crucial to understanding their function. Advanced imaging techniques are emerging that offer the potential to visualize these molecules with unprecedented spatial and temporal resolution, moving beyond static measurements to capture their dynamic behavior in living cells. biorxiv.org
Key emerging technologies and their potential applications include:
Super-Resolution Microscopy (SRM): Techniques like STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, enabling the visualization of lipids in specific subcellular structures, such as membrane microdomains or synaptic vesicles, at the nanoscale. nih.gov
Lattice Light-Sheet Microscopy: This technique allows for high-speed, volumetric imaging of live cells with minimal phototoxicity, making it ideal for tracking the movement of fluorescently-tagged lipids or enzymes involved in tetracosanoyl-CoA metabolism in real-time. biorxiv.org
Subcellular Mass Spectrometry Imaging (MSI): Recent advances in MSI are pushing spatial resolution to the sub-micron level, allowing for the label-free detection and mapping of specific lipids, including C24-containing species, within different organelles. biorxiv.org This could be revolutionary for directly visualizing the distribution of tetracosanoyl-CoA-derived lipids in tissues. mdpi.combiorxiv.org
Table 3: Advanced Imaging for Visualizing Tetracosanoyl-CoA Dynamics
| Technique | Principle | Potential Insight |
|---|---|---|
| Super-Resolution Microscopy (SRM) | Overcomes the diffraction limit of light for nanoscale imaging. nih.gov | Localization of C24-sphingolipids within specific plasma membrane nanodomains involved in cell signaling. |
| Lattice Light-Sheet Microscopy | Rapid, gentle 3D imaging of live cells. biorxiv.org | Tracking the transport of VLCFA-metabolizing enzymes between organelles or the incorporation of C24 lipids into dynamic structures. |
| Mass Spectrometry Imaging (MSI) | Label-free chemical imaging based on mass-to-charge ratio. biorxiv.org | Directly mapping the distribution of tetracosanoic acid or its ceramide derivatives in subcellular compartments of brain or skin cells. mdpi.com |
Computational Modeling of Tetracosanoyl-CoA Metabolic Flux and Regulation
As the complexity of the known metabolic network grows, computational modeling becomes an indispensable tool for analysis and prediction. nih.gov By creating mathematical representations of metabolic pathways, researchers can simulate the flow of metabolites (flux) and predict how the system will respond to various changes.
Future computational efforts will likely focus on:
Flux Balance Analysis (FBA): FBA can be applied to genome-scale metabolic models (GSMMs) to predict the steady-state flux distribution through the entire metabolic network, including pathways involving tetracosanoyl-CoA. plos.org This can help identify metabolic bottlenecks or predict the rerouting of metabolism in disease states.
Kinetic Modeling: While FBA assumes a steady state, kinetic models incorporate enzyme kinetics and metabolite concentrations to provide a dynamic simulation of the network. nih.gov Developing a kinetic model for VLCFA metabolism could help understand the precise regulatory mechanisms, such as the feedback inhibition or allosteric activation that control tetracosanoyl-CoA levels.
Atom Mapping Models: Tools like MetAMDB provide databases of atom transitions for thousands of reactions, which is essential for building accurate models for ¹³C-metabolic flux analysis. biorxiv.org Applying this to tetracosanoyl-CoA pathways will allow for precise quantification of carbon flow from precursors like palmitoyl-CoA.
Table 4: Computational Modeling Strategies for Tetracosanoyl-CoA Metabolism
| Modeling Approach | Description | Research Goal |
|---|---|---|
| Flux Balance Analysis (FBA) | A mathematical method for simulating metabolism at a genome-scale based on stoichiometric constraints. plos.org | To predict how a deficiency in peroxisomal oxidation (e.g., in X-ALD) globally impacts cellular metabolic fluxes. |
| Kinetic Modeling | Incorporates enzyme reaction rates and metabolite concentrations to simulate dynamic changes in flux. nih.gov | To model the dynamic interplay between ELOVL1 and CERS2 and predict how C24-CoA levels are regulated in real-time. pnas.org |
| Metabolic Atom Mapping | Tracing the path of individual atoms (e.g., from a ¹³C-labeled substrate) through the metabolic network. biorxiv.org | To precisely quantify the percentage of tetracosanoyl-CoA derived from de novo synthesis versus elongation of dietary fatty acids. researchgate.net |
Exploration of Tetracosanoyl-CoA Roles in Non-Canonical Pathways
Perhaps the most exciting frontier is the exploration of "non-canonical" roles for tetracosanoyl-CoA and its derivatives, meaning functions that go beyond their established roles as structural building blocks or fuel sources. nih.gov Emerging evidence suggests that, like other key metabolites such as acetyl-CoA, VLCFAs and their products may act as signaling molecules or regulators of cellular processes. mdpi.com
Future research will investigate:
Signaling Functions: C24-containing ceramides (B1148491) and sphingolipids are increasingly implicated in modulating cellular signaling. aginganddisease.org For example, C24 lactosylceramides have been shown to interact with and activate the Src family kinase LYN in membrane microdomains, demonstrating a direct role in signal transduction. nih.govpnas.org Future work will aim to identify other protein targets and signaling cascades regulated by C24 lipids.
Regulation of Membrane Properties: The biophysical impact of C24 fatty acyl chains on membrane properties like fluidity, curvature, and thickness is profound. nih.gov Research will further explore how the localized synthesis of C24-lipids actively remodels membranes to facilitate specific processes like vesicle fusion, protein clustering, or receptor activation.
Transcriptional and Epigenetic Regulation: While acetyl-CoA is a well-known substrate for histone acetylation, it is conceivable that tetracosanoyl-CoA or its derivatives could influence gene expression, either directly or indirectly. Future studies might explore whether a process of "fatty acylation" of nuclear proteins exists for VLCFAs or if C24-lipid signaling cascades ultimately impact transcription factor activity.
Table 5: Potential Non-Canonical Roles of Tetracosanoyl-CoA and its Derivatives
| Potential Role | Hypothesized Mechanism | Supporting Evidence/Rationale |
|---|---|---|
| Signal Transduction | Direct binding and modulation of signaling proteins (e.g., kinases, phosphatases). | C24-lactosylceramide activates the kinase LYN in membrane microdomains. nih.govpnas.org C24-ceramides control blood flow-induced vasodilation. aginganddisease.orgnih.gov |
| Membrane Domain Organization | The long, saturated C24 chain promotes the formation of ordered, rigid membrane rafts. | VLCFAs are known to be critical for the function of specialized membranes like the myelin sheath and synaptic vesicles. nih.govnih.gov |
| Regulation of Synaptic Function | Modulation of synaptic vesicle cycling and neurotransmitter release. | VLC-SFAs produced by the elongase ELOVL4 are enriched in synaptic vesicles and regulate presynaptic neurotransmitter release kinetics. nih.gov |
Q & A
Q. What are the primary biochemical pathways involving Tetracosanoyl-CoA, and how can researchers experimentally validate its metabolic roles?
Methodological Answer: To map its metabolic pathways, use radiolabeled Tetracosanoyl-CoA in tracer studies combined with mass spectrometry (MS) or nuclear magnetic resonance (NMR) to track incorporation into downstream products. Validate findings via enzyme inhibition assays (e.g., siRNA knockdown of candidate enzymes) and compare results against databases like KEGG or MetaCyc . For functional confirmation, employ gene-editing techniques (e.g., CRISPR-Cas9) to disrupt associated genes and observe phenotypic changes .
Q. How can researchers detect and quantify Tetracosanoyl-CoA in complex biological samples?
Methodological Answer: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization settings (e.g., electrospray ionization in positive mode) to enhance sensitivity. Validate the method using stable isotope-labeled internal standards (e.g., ¹³C-Tetracosanoyl-CoA) to control for matrix effects. For tissue-specific quantification, combine microscopy-based localization (e.g., fluorescence-tagged probes) with enzymatic assays to correlate spatial distribution with concentration .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported enzymatic kinetics of Tetracosanoyl-CoA-dependent reactions?
Methodological Answer: Conduct dose-response experiments under standardized conditions (pH, temperature, cofactor availability) to isolate variables. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently of catalytic activity. Compare results across in vitro (purified enzymes) and in vivo (cell lysate) systems to identify contextual factors (e.g., post-translational modifications). Address discrepancies via meta-analysis of published kinetic parameters, applying ANOVA to assess inter-study variability .
Q. What strategies are effective for distinguishing primary vs. secondary effects of Tetracosanoyl-CoA accumulation in lipid metabolism studies?
Methodological Answer: Implement time-course experiments to track temporal changes in lipid profiles (e.g., via lipidomics) and correlate with Tetracosanoyl-CoA levels. Use pharmacological inhibitors (e.g., acyl-CoA synthetase blockers) to disrupt specific pathways. For causal inference, apply genetic complementation assays in knockout models to restore enzyme activity and observe reversibility of phenotypes. Triangulate data with transcriptomic analysis to identify upstream regulatory mechanisms .
Q. How can researchers optimize experimental protocols to mitigate interference from structurally similar acyl-CoA derivatives in assays?
Methodological Answer: Employ high-resolution mass spectrometry (HR-MS) with MS/MS fragmentation to differentiate isomers based on unique product ion spectra. For enzymatic assays, use substrate-specific inhibitors or antibody-based depletion of competing acyl-CoA species. Validate specificity via negative controls (e.g., enzyme-free reactions) and cross-reactivity tests with purified analogs .
Methodological and Analytical Challenges
Q. What statistical approaches are recommended for analyzing non-linear dynamics in Tetracosanoyl-CoA-related metabolic networks?
Methodological Answer: Apply ordinary differential equation (ODE)-based modeling (e.g., using COPASI or MATLAB) to simulate network behavior. For parameter estimation, use Bayesian inference to incorporate prior data and reduce uncertainty. Validate models with perturbation experiments (e.g., pulse-chase labeling) and compare simulated vs. empirical results via goodness-of-fit tests (e.g., χ²). Address overfitting by employing cross-validation or Akaike information criterion (AIC) .
Q. How should researchers address gaps in the structural characterization of enzymes interacting with Tetracosanoyl-CoA?
Methodological Answer: Perform X-ray crystallography or cryo-electron microscopy (cryo-EM) to resolve 3D structures of enzyme-Tetracosanoyl-CoA complexes. For dynamic interactions, use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding-induced conformational changes. Complement structural data with molecular dynamics (MD) simulations to predict allosteric sites and substrate accessibility .
Ethical and Reproducibility Considerations
Q. What practices ensure reproducibility when studying Tetracosanoyl-CoA in heterogeneous cell models?
Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., MetaboLights). Document cell culture conditions (e.g., passage number, media composition) using metadata standards . For inter-lab validation, share reference samples and protocols via collaborative platforms like Protocols.io . Implement blind analysis to minimize observer bias .
Q. How can researchers balance exploratory and hypothesis-driven approaches when investigating novel roles of Tetracosanoyl-CoA?
Methodological Answer: Use multi-omics integration (e.g., lipidomics, proteomics, transcriptomics) to generate hypotheses from high-dimensional data. Prioritize findings via enrichment analysis (e.g., Gene Ontology) and validate top candidates through targeted experiments . Pre-register exploratory studies on platforms like Open Science Framework (OSF) to distinguish post hoc vs. a priori hypotheses .
Cross-Disciplinary Applications
Q. What methodologies enable the integration of Tetracosanoyl-CoA research with systems biology or synthetic biology frameworks?
Methodological Answer: Develop genetically encoded biosensors (e.g., FRET-based acyl-CoA reporters) to monitor real-time fluctuations in living cells. For synthetic pathways, engineer chimeric enzymes with tailored substrate specificity using directed evolution. Couple with flux balance analysis (FBA) to predict metabolic outcomes in engineered organisms. Publish workflows in Jupyter notebooks to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
